molecular formula C20H20Cl2N4O B4619122 N-(2,3-dichlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea

N-(2,3-dichlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea

Cat. No. B4619122
M. Wt: 403.3 g/mol
InChI Key: KFDQEWUEWYSAIH-UHFFFAOYSA-N
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Description

This chemical belongs to a class of organic compounds known for their varied applications in medicinal chemistry and agriculture due to their bioactive properties. The urea and pyrazole components are often key functional groups in compounds with significant biological activity.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions starting from basic aromatic or heterocyclic amines. For example, Xin-jian Song et al. (2008) described a synthesis approach involving the reaction of amino-thiadiazole with an isocyanate derivative to produce a urea compound with crystal structure characterized by X-ray diffraction, NMR, and IR techniques (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using X-ray crystallography, revealing planar urea scaffolds stabilized by intramolecular hydrogen bonds, as seen in the work by Li Zhong et al. (1998), who reported on a urea derivative acting as an inhibitor of chitin synthesis (Li Zhong, Qian Xu-hong, Zhuang Zhixiang, Xia Zongxiang, & S. Jie, 1998).

Scientific Research Applications

Potential Anti-Cancer Agents

Pyrazole derivatives like N-(2,3-dichlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea have been studied for their potential as anti-cancer agents. A study by Thomas et al. (2019) synthesized similar pyrazole compounds and investigated their electronic structures, physico-chemical properties, and potential activity against human microsomal prostaglandin E synthase 1, a target relevant in cancer research (Thomas et al., 2019).

Insecticidal Activity

Research on similar compounds has revealed their potential as insecticides. Hasan et al. (1996) studied the insecticidal activity of carbamoylated and acylated pyrazolines, demonstrating their effectiveness against certain insect species. This suggests possible applications of N-(2,3-dichlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea in pest control (Hasan et al., 1996).

Antibacterial and Antimicrobial Activity

Compounds with structural similarities have been evaluated for their antibacterial and antimicrobial properties. For example, Hafez et al. (2016) synthesized pyrazole derivatives that exhibited significant antimicrobial activity, hinting at the potential of N-(2,3-dichlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea in this field (Hafez et al., 2016).

Neuroprotective Agent for Ischemia-Reperfusion Damage

A compound structurally related to N-(2,3-dichlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea, KR-31543, was studied for its neuroprotective properties against ischemia-reperfusion damage. This research by Kim et al. (2002) indicates potential applications in neurological therapies (Kim et al., 2002).

properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N4O/c1-12-7-4-5-8-15(12)11-26-14(3)19(13(2)25-26)24-20(27)23-17-10-6-9-16(21)18(17)22/h4-10H,11H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDQEWUEWYSAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=O)NC3=C(C(=CC=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dichlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea
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N-(2,3-dichlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea
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N-(2,3-dichlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea
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N-(2,3-dichlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea
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N-(2,3-dichlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea
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N-(2,3-dichlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea

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